molecular formula C6H16ClNO B2445577 (R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride CAS No. 2089245-23-6

(R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride

Cat. No.: B2445577
CAS No.: 2089245-23-6
M. Wt: 153.65
InChI Key: LLQYKTKSFRTTJA-JEDNCBNOSA-N
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Description

®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride is an organic compound with a chiral center, making it optically active. This compound is a derivative of butanol, featuring an amino group and a hydroxyl group on the second carbon atom, along with two methyl groups on the third carbon atom. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Properties

IUPAC Name

(2R)-1-amino-3,3-dimethylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(8)4-7;/h5,8H,4,7H2,1-3H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQYKTKSFRTTJA-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089245-23-6
Record name (2R)-1-amino-3,3-dimethylbutan-2-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,3-dimethylbutan-2-one.

    Reductive Amination: The ketone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Resolution of Enantiomers: The resulting racemic mixture is then resolved using chiral resolution techniques, such as crystallization with a chiral acid or chromatography.

    Formation of Hydrochloride Salt: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and salt formation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ketone form can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: 3,3-dimethylbutan-2-one.

    Reduction: ®-1-Amino-3,3-dimethylbutan-2-ol.

    Substitution: Various secondary or tertiary amines depending on the alkyl halide used.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs targeting neurological conditions.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of ®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of the target molecules. The chiral nature of the compound ensures that it can selectively interact with chiral centers in biological systems, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    1-Amino-2-butanol hydrochloride: Lacks the two methyl groups on the third carbon, resulting in different steric and electronic properties.

    2-Amino-3-methylbutan-1-ol hydrochloride: Differently substituted butanol derivative with distinct reactivity and applications.

Uniqueness

®-1-Amino-3,3-dimethylbutan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical and biological processes.

Biological Activity

(R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride, also known as DMBA (Dimethylbutanolamine), is a chiral amino alcohol that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound's unique structure, featuring an amino group and a hydroxyl group, allows it to participate in various biochemical interactions, making it a valuable building block in organic synthesis and pharmaceutical development.

Chemical Structure and Properties

  • Chemical Formula : C₆H₁₃ClN₁O
  • Molecular Weight : 151.63 g/mol
  • CAS Number : 33119-72-1

The presence of both amino and hydroxyl functional groups enables the compound to form hydrogen bonds, enhancing its solubility and reactivity in biological systems. The chiral nature of this compound facilitates selective interactions with enzymes and receptors, which is crucial for its biological activity .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as:

  • Substrate : Participating in metabolic pathways by mimicking natural substrates.
  • Inhibitor : Modulating enzyme activity through competitive or non-competitive inhibition.

The mechanism of action is influenced by the structural characteristics of the compound, allowing it to bind effectively at active sites of target molecules .

1. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes due to its structural similarity to natural substrates. This property has been explored in studies focusing on metabolic pathways relevant to various diseases .

2. Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for developing drugs aimed at treating disorders such as depression and anxiety .

3. Chiral Building Block

Due to its chiral nature, this compound is utilized as a chiral building block in the synthesis of complex organic molecules. This application is particularly significant in the production of enantiomerically pure compounds for drug development .

Table 1: Summary of Biological Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionDemonstrated potential to inhibit specific metabolic enzymes involved in neurotransmitter synthesis.
Pharmaceutical ApplicationsExplored as an intermediate in synthesizing drugs for neurological disorders.
Chiral SynthesisUsed effectively as a chiral auxiliary in various organic syntheses leading to higher yields of desired enantiomers.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its enantiomer and other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-1-Amino-3,3-dimethylbutan-2-olEnantiomer with opposite chiralityDifferent enzyme interaction profiles
1-Amino-2-butanol hydrochlorideLacks two methyl groups on the third carbonExhibits different pharmacological properties
2-Amino-4-methylpentaneLonger carbon chainVaries significantly in reactivity and applications

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride with high enantiomeric purity?

  • Answer: Key methods include catalytic hydrogenation of oxime intermediates (e.g., using nickel catalysts under H₂ gas) followed by HCl salt formation, as demonstrated in analogous syntheses . Enantiopurity is maintained by employing chiral auxiliaries or resolving agents during amination steps. For example, controlled pH conditions during HCl addition ensure salt formation without racemization. Structural confirmation via 1H-NMR (e.g., δ 9.00 ppm for NH₃⁺ in DMSO-d₆) and chiral HPLC are critical for validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer: 1H-NMR spectroscopy resolves diastereotopic protons and NH₃⁺ environments, as shown in EP 4374877 . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical assignment. Polarimetry or chiral phase HPLC compares optical activity against known (S)-isomers to verify enantiopurity .

Q. What are common side reactions during the synthesis of this compound, and how are they mitigated?

  • Answer: Over-oxidation of the amino group or racemization at the chiral center are common issues. These are minimized by avoiding strong oxidizing agents (e.g., KMnO₄) and using aprotic solvents (e.g., dichloromethane) at low temperatures. Recrystallization from ethanol/ether mixtures removes impurities, as seen in HCl salt purification protocols .

Advanced Research Questions

Q. How does the steric environment of the 3,3-dimethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Answer: The bulky dimethyl group sterically hinders nucleophilic attack at the β-carbon, directing reactivity toward the α-amino alcohol moiety. This effect is evident in stereochemical studies of similar compounds (e.g., (2R,3R)-dimethylamino derivatives), where substituent positioning alters reaction pathways . Density functional theory (DFT) modeling can predict regioselectivity by analyzing electron density distributions.

Q. What strategies address discrepancies in reported yields for the hydrochloride salt formation step?

  • Answer: Yield variations arise from inconsistent HCl gas introduction or solvent polarity. Optimized protocols (e.g., using dioxane-HCl solutions for stoichiometric acid addition) achieve near-quantitative conversion, as demonstrated in EP 4374877 . Recrystallization under inert atmospheres (N₂/Ar) further improves reproducibility .

Q. How can researchers resolve contradictions in metabolic stability data for this compound across in vitro models?

  • Answer: Discrepancies may stem from differences in liver microsome sources or incubation conditions. Standardizing protocols (e.g., using human hepatocytes with CYP450 inhibitors) and cross-validating with LC-MS metabolite profiling ensures consistency. Comparative studies with fluorophenyl analogs (e.g., ) provide mechanistic insights into enzyme-substrate interactions .

Q. What methodological approaches are used to study enantioselective interactions of this compound with biological targets?

  • Answer: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity differences between (R)- and (S)-enantiomers. Molecular docking simulations, guided by X-ray crystallography data, predict binding pocket interactions. For example, fluorophore-tagged derivatives enable real-time tracking in cellular assays .

Methodological Considerations

  • Stereochemical Analysis: Use chiral stationary phases in HPLC (e.g., amylose-based columns) to separate enantiomers. Optical rotation values ([α]D) should align with literature data for (R)-configured analogs .
  • Scale-Up Challenges: Pilot studies should address exothermicity during HCl addition. Continuous flow reactors improve heat dissipation and reproducibility in large-scale syntheses .
  • Data Validation: Cross-reference NMR shifts with PubChem datasets (e.g., InChIKey: VREIZDQPOMNWLM-MMALYQPHSA-N for stereoisomers) to confirm structural assignments .

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